

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis and characterization

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Compound of Interest

Compound Name: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**, a key intermediate in the development of various therapeutic agents. This document details the synthetic pathways, experimental protocols, and analytical data for this compound and its derivatives.

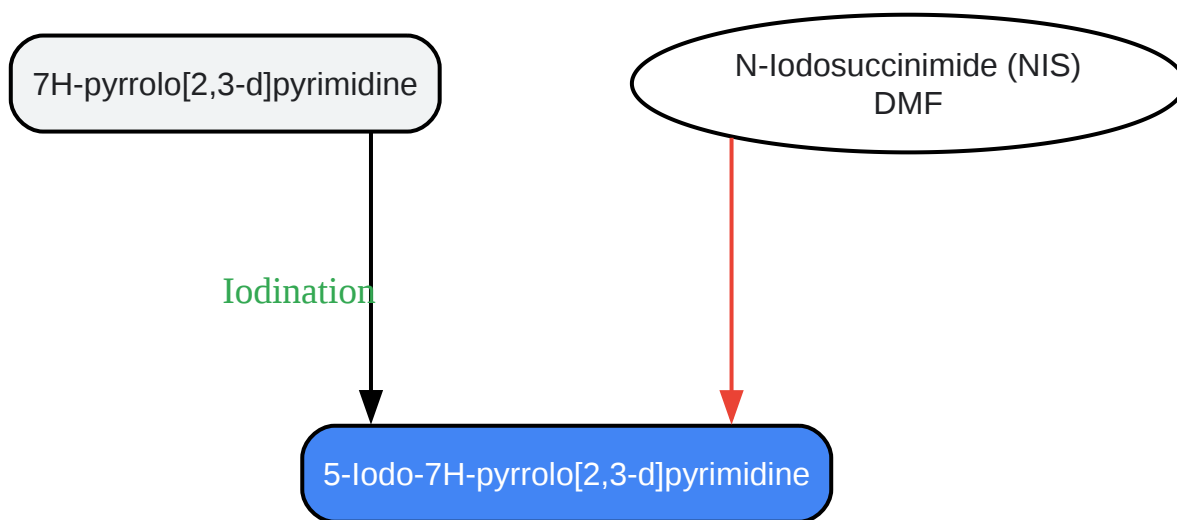
Introduction

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a crucial heterocyclic building block in medicinal chemistry. Its structure is a derivative of pyrimidine, and it serves as a precursor for a wide range of substituted analogs with diverse biological activities, including antiviral and anticancer properties. The introduction of an iodine atom at the C-5 position provides a reactive site for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

The primary synthetic route to **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine** involves the direct iodination of the 7H-pyrrolo[2,3-d]pyrimidine core. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.

A representative synthesis workflow is depicted below:



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Caption: Synthesis of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**.

Experimental Protocol: Iodination of 7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general representation based on procedures for analogous compounds.

Materials:

- 4-chloro-7h-pyrrole [2,3-d] pyrimidine
- N-Iodosuccinimide (NIS)
- Dimethylformamide (DMF)
- Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
- Water

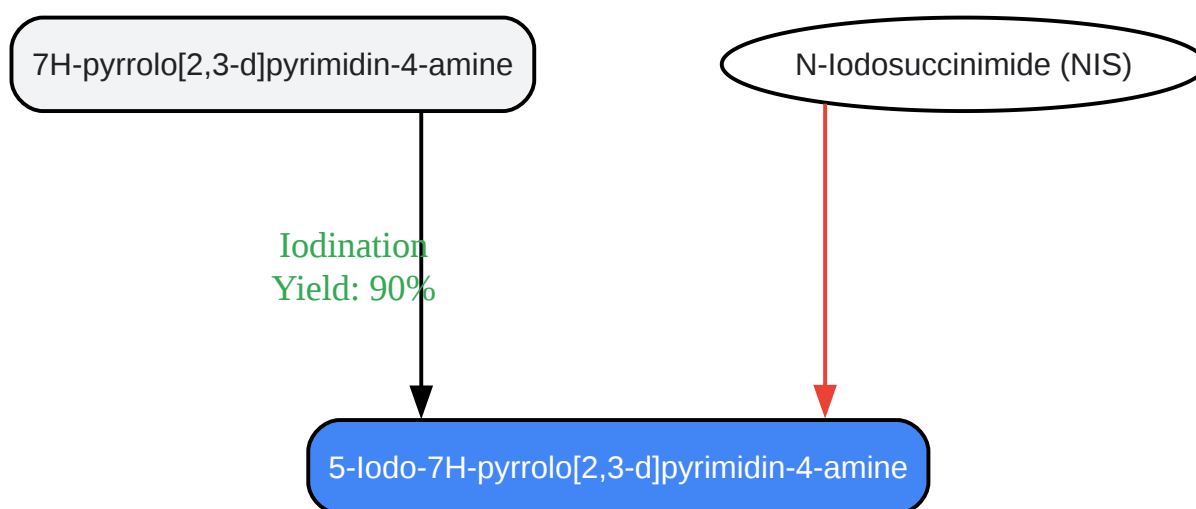
Procedure:

- Dissolve 4-chloro-7h-pyrrole [2,3-d] pyrimidine (1.0 eq) in DMF.

- Cool the solution to 0°C in an ice bath.
- Add N-Iodosuccinimide (NIS) (1.1 eq) to the cooled solution portion-wise, maintaining the temperature at 0°C.
- Allow the reaction mixture to stir at room temperature overnight.
- Upon completion of the reaction (monitored by TLC), add saturated Na₂S₂O₃ solution to quench the excess iodine.
- The resulting mixture is filtered.
- The solid precipitate is washed with water three times.
- The product, 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is dried under a vacuum.^[1]

Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common derivative, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-amine.



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Caption: Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocol: Iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol is adapted from the synthesis of its derivatives.

Materials:

- 7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-Iodosuccinimide (NIS)
- Solvent (e.g., DMF)

Procedure:

- To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent, add N-Iodosuccinimide (NIS).
- Stir the reaction mixture at room temperature until the starting material is consumed.
- The desired iodinated compound is then isolated. A yield of 90% has been reported for this reaction.^[2]

Characterization of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

The characterization of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine** and its derivatives is crucial for confirming their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C6H5IN4	[3]
Molecular Weight	260.04 g/mol	[3][4]
Appearance	White to Brown powder/crystal	[4]
CAS Number	163622-50-2	[3]

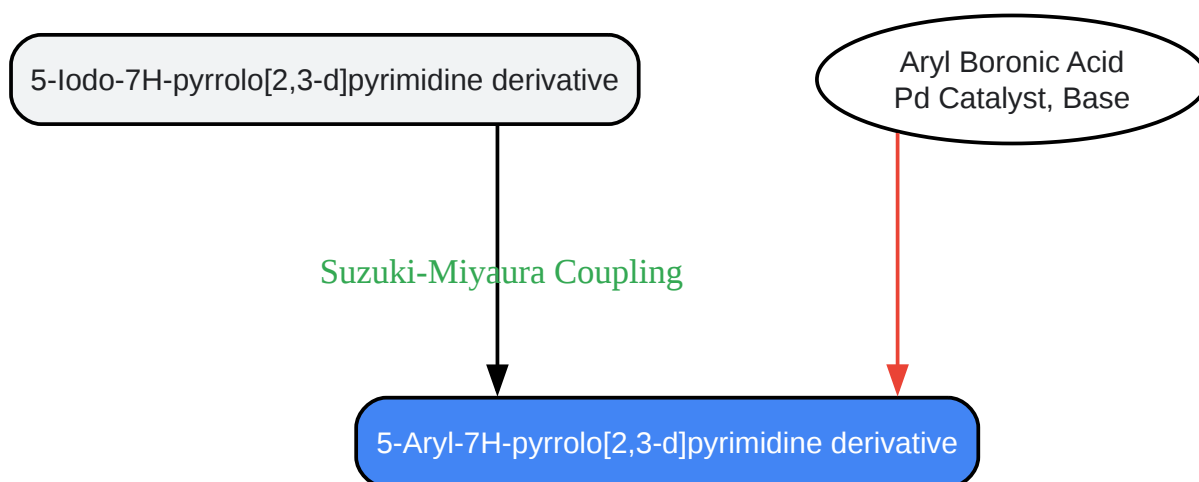
Spectroscopic Data for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Technique	Data
¹ H NMR (300 MHz, DMSO-d ₆)	δ 11.95 (s, 1H), 8.05 (s, 1H), 7.36 (d, J=1.6, 1H), 6.54 (s, 2H)[2]
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 156.9, 151.7, 150.5, 126.7, 102.6, 50.1[2]
HRMS (ES ⁺)	[M+H] ⁺ found 260.9641, C ₆ H ₆ IN ₄ ⁺ requires 260.9632[2]
IR (ν _{max} /cm ⁻¹)	3411, 3288, 3085, 1632, 1460[2]

Further Reactions and Applications

The 5-iodo substituent serves as a versatile handle for introducing a variety of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of compounds for drug discovery programs.

The general workflow for a Suzuki-Miyaura coupling reaction is as follows:



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Caption: Suzuki-Miyaura coupling of a 5-iodo derivative.

This reaction enables the introduction of various aryl and heteroaryl groups at the 5-position, which has been shown to be crucial for modulating the biological activity of these compounds. For instance, derivatives of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine** have been investigated as inhibitors of various kinases and have shown potential in the treatment of diseases such as cancer and viral infections.[2][5][6]

Conclusion

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a synthetically valuable intermediate that provides access to a wide array of biologically active molecules. The straightforward iodination of the pyrrolo[2,3-d]pyrimidine core, followed by versatile cross-coupling reactions, makes it an attractive scaffold for medicinal chemistry research and drug development. The detailed characterization data and established synthetic protocols provide a solid foundation for researchers to explore the potential of this compound class further.

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